

# Navigating Gpo-vir™ Pharmacokinetics: An In-depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gpo-vir**

Cat. No.: **B1252489**

[Get Quote](#)

An authoritative overview of the pharmacokinetic profiles of **Gpo-vir™**, a fixed-dose combination of stavudine, lamivudine, and nevirapine, across diverse patient populations. This guide synthesizes critical data to inform clinical research and drug development.

**Gpo-vir™**, a fixed-dose combination antiretroviral therapy, has been a significant component of HIV management, particularly in resource-limited settings. Understanding its pharmacokinetic (PK) properties in various populations is paramount for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides a comprehensive analysis of the pharmacokinetics of **Gpo-vir**'s constituent drugs—stavudine (d4T), lamivudine (3TC), and nevirapine (NVP)—across pediatric, renally impaired, hepatically impaired, and geriatric populations.

## Pharmacokinetic Profiles in Diverse Populations

The bioavailability and clearance of the components of **Gpo-vir™** are significantly influenced by patient-specific factors such as age, renal function, and hepatic health. The following tables summarize key pharmacokinetic parameters for stavudine, lamivudine, and nevirapine in different patient populations. It is important to note that while **Gpo-vir™** is a combination product, much of the detailed pharmacokinetic data has been derived from studies of its individual components.

## Table 1: Pharmacokinetic Parameters of Stavudine in Different Populations

| Population                     | Dosage          | Cmax (ng/mL)              | AUC (ng·h/mL)             | CL/F (L/h/kg)                         | t1/2 (h)                  | Key Considerations                                                                       |
|--------------------------------|-----------------|---------------------------|---------------------------|---------------------------------------|---------------------------|------------------------------------------------------------------------------------------|
| Healthy Adults                 | 40 mg           | 536 ± 146[1]              | 1284 ± 227[1]             | ~0.44[2]                              | 1.3 - 2.3[1]              | Baseline for comparison.                                                                 |
| Pediatric                      | 1 mg/kg         | Lower than adults         | Lower than adults         | More rapid elimination than adults[3] | Shorter than adults       | Dosing is weight-based and age-dependent to achieve adult-equivalent exposure.<br>[2][4] |
| <b>Renal Impairment</b>        |                 |                           |                           |                                       |                           |                                                                                          |
| - Mild (CLcr 51-80 mL/min)     | 40 mg           | -                         | 2215                      | -                                     | -                         | Increased exposure.<br>[5]                                                               |
| - Moderate (CLcr 30-50 mL/min) | 20 mg every 12h | -                         | 3609                      | -                                     | -                         | Dose reduction recommended.[5]                                                           |
| - Severe (CLcr <30 mL/min)     | 20 mg every 24h | -                         | 5928                      | -                                     | -                         | Significant dose reduction required.[5]                                                  |
| Hepatic Impairment             | 40 mg           | Similar to healthy adults | Similar to healthy adults | Similar to healthy adults             | Similar to healthy adults | No dose adjustment is typically                                                          |

required.[\[1\]](#)

[\[6\]](#)[\[7\]](#)

Limited  
specific  
data  
available;  
monitor  
renal  
function.

Geriatric

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F: Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

## Table 2: Pharmacokinetic Parameters of Lamivudine in Different Populations

| Population                     | Dosage              | Cmax<br>(ng/mL) | AUC<br>(mcg·h/mL) | CL/F (L/h)         | t1/2 (h)            | Key Considerations                                                                                         |
|--------------------------------|---------------------|-----------------|-------------------|--------------------|---------------------|------------------------------------------------------------------------------------------------------------|
| Healthy Adults                 | 300 mg              | 2.6 ± 0.5       | 11.0 ± 1.7        | 464 ± 76 (mL/min)  | 5 - 7[8]            | Baseline for comparison.[9]                                                                                |
| Pediatric                      | 4 mg/kg twice daily | Varies with age | Varies with age   | Higher in children | 3.8 - 6.2[10]       | Higher weight-based dosing is needed in younger children to achieve adult-equivalent exposure.<br>[11][12] |
| <b>Renal Impairment</b>        |                     |                 |                   |                    |                     |                                                                                                            |
| - Moderate (CLcr 10-30 mL/min) | 300 mg (single)     | 3.6 ± 0.8       | 48.0 ± 19         | 114 ± 34 (mL/min)  | 14.1[13]            | Dose reduction is necessary.<br>[9][13][14]                                                                |
| - Severe (CLcr <10 mL/min)     | 300 mg (single)     | 5.8 ± 1.2       | 157 ± 74          | 36 ± 11 (mL/min)   | 20.7[13]            | Significant dose reduction required.[9]<br>[13][14]                                                        |
| - Hemodialysis                 | 150 mg daily        | 3.77            | 49.8 (AUC0-24)    | -                  | 17.2 (off dialysis) | Dose adjustment is required; lamivudine                                                                    |

is  
dialyzable.  
[\[15\]](#)[\[16\]](#)

|                    |        |                           |                           |                           |                           |                                                                                                     |
|--------------------|--------|---------------------------|---------------------------|---------------------------|---------------------------|-----------------------------------------------------------------------------------------------------|
| Hepatic Impairment | 300 mg | Similar to healthy adults | No dose adjustment is required.<br><a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[17]</a>     |
| Geriatric          | -      | -                         | 1.4-fold higher           | Reduced renal clearance   | -                         | Dose adjustment may be needed based on renal function.<br><a href="#">[18]</a> <a href="#">[19]</a> |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F: Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

### Table 3: Pharmacokinetic Parameters of Nevirapine in Different Populations

| Population       | Dosage                            | Cmax<br>(ng/mL)       | AUC0-<br>12h<br>(mg·h/L)                                   | CL/F (L/h)      | t1/2 (h)                                     | Key Considerations                                                                                                             |
|------------------|-----------------------------------|-----------------------|------------------------------------------------------------|-----------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Healthy Adults   | 200 mg twice daily                | -                     | -                                                          | -               | 25 - 30 (multiple dose) <a href="#">[20]</a> | Subject to autoinduction of metabolism                                                                                         |
| Pediatric        | 150 mg/m <sup>2</sup> twice daily | -                     | 56.0 (median)<br><a href="#">[21]</a> <a href="#">[22]</a> | Varies with age | -                                            | Dosing is based on body surface area; younger children have more rapid clearance.<br><a href="#">[23]</a> <a href="#">[24]</a> |
| Renal Impairment | 200 mg                            | No significant change | No significant change                                      | -               | -                                            | No dose adjustment for CrCl $\geq 20$ mL/min.<br><a href="#">[25]</a>                                                          |
| Hemodialysis     | 200 mg                            | -                     | 44% reduction over 1 week                                  | -               | -                                            | An additional 200 mg dose is recommended after each dialysis session.<br><a href="#">[25]</a>                                  |

---

## Hepatic Impairment

---

|                    |                    |                       |                       |                                             |   |                                                                                                              |
|--------------------|--------------------|-----------------------|-----------------------|---------------------------------------------|---|--------------------------------------------------------------------------------------------------------------|
| - Mild to Moderate | 200 mg twice daily | No significant change | No significant change | Decreased with progression of liver disease | - | Use with caution and monitor for toxicity. <a href="#">[25]</a><br><a href="#">[26]</a> <a href="#">[27]</a> |
| - Severe           | -                  | -                     | -                     | -                                           | - | Contraindicated. <a href="#">[25]</a>                                                                        |
| Geriatric          | -                  | -                     | -                     | -                                           | - | Limited specific data available; monitor hepatic function.                                                   |

---

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F: Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

## Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of clinical studies. While specific protocols vary, the general methodologies employed are outlined below.

## Study Design and Population

- Design: Most studies are Phase I or II, open-label, single- or multiple-dose pharmacokinetic trials. Some utilize a crossover design to compare different formulations (e.g., fixed-dose combination vs. individual liquid formulations).
- Population: Studies typically enroll HIV-infected patients. For population-specific studies, inclusion criteria are tailored to the group of interest (e.g., pediatric age ranges, specific levels of renal or hepatic impairment as defined by standard criteria such as the Cockcroft-

Gault equation for creatinine clearance or the Child-Pugh score for hepatic function). Healthy volunteers are often included in initial characterization studies.

## Dosing and Administration

- **Gpo-vir™ Formulations:** Studies involving **Gpo-vir™** utilize the fixed-dose combination tablets, such as **GPO-VIR S30** (stavudine 30 mg, lamivudine 150 mg, nevirapine 200 mg) or pediatric formulations.
- **Individual Components:** Studies on the individual drugs administer them as tablets, capsules, or oral solutions at standard clinical doses.
- **Administration:** Drugs are typically administered orally with a standardized volume of water, often after an overnight fast to minimize variability in absorption.

## Sample Collection and Analysis

- **Sampling:** Serial blood samples are collected at predefined time points before and after drug administration. Typical sampling schedules include pre-dose (0 hours) and multiple time points over a dosing interval (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to accurately characterize the concentration-time profile.
- **Sample Processing:** Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.
- **Bioanalytical Method:** Drug concentrations in plasma are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are specific and sensitive for the parent drug and, in some cases, its metabolites.

## Pharmacokinetic Analysis

- **Non-compartmental Analysis:** Standard non-compartmental methods are used to determine key pharmacokinetic parameters from the plasma concentration-time data. These include:
  - Cmax and Tmax (time to reach Cmax), which are obtained directly from the observed data.

- AUC from time zero to the last measurable concentration (AUC<sub>0-t</sub>) is calculated using the linear trapezoidal rule. AUC from time zero to infinity (AUC<sub>0-∞</sub>) is calculated as AUC<sub>0-t</sub> + (last measurable concentration / elimination rate constant).
- Elimination half-life (t<sub>1/2</sub>) is calculated as 0.693 / elimination rate constant.
- Apparent oral clearance (CL/F) is calculated as Dose / AUC<sub>0-∞</sub>.
- Population Pharmacokinetic (PopPK) Modeling: In some studies, particularly those involving pediatric populations, a PopPK approach is used to analyze sparse and intensive data, identify sources of variability, and simulate dosing regimens.

## Visualizing Pharmacokinetic Workflows and Relationships

To further elucidate the processes and relationships discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for a clinical pharmacokinetic study of **Gpo-vir™**.

[Click to download full resolution via product page](#)

Figure 2. Impact of declining renal function on the clearance of stavudine and lamivudine.

## Conclusion

The pharmacokinetic profiles of the constituent drugs of **Gpo-vir™**—stavudine, lamivudine, and nevirapine—exhibit significant variability across different populations. Dose adjustments are particularly critical in pediatric patients and those with renal impairment to ensure optimal drug exposure, balancing efficacy with the risk of toxicity. In contrast, hepatic impairment primarily influences the disposition of nevirapine. This guide provides a foundational resource for researchers and drug development professionals, underscoring the importance of considering patient-specific factors in the clinical application and further study of **Gpo-vir™** and its components. Future research should aim to further characterize the pharmacokinetics in underrepresented populations, such as the elderly, and to investigate the potential for drug-drug interactions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [liverpool-hiv-hep.s3.amazonaws.com](http://liverpool-hiv-hep.s3.amazonaws.com) [[liverpool-hiv-hep.s3.amazonaws.com](http://liverpool-hiv-hep.s3.amazonaws.com)]
- 2. Age-related differences in the pharmacokinetics of stavudine in 272 children from birth to 16 years: a population analysis - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. A phase I/II evaluation of stavudine (d4T) in children with human immunodeficiency virus infection - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. Archived Drugs: Stavudine (d4T, Zerit) | NIH [[clinicalinfo.hiv.gov](http://clinicalinfo.hiv.gov)]
- 5. Pharmacokinetics of Single-Dose Oral Stavudine in Subjects with Renal Impairment and in Subjects Requiring Hemodialysis - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. Pharmacokinetics and safety of a single dose of stavudine (d4T) in patients with severe hepatic impairment - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]
- 8. Clinical pharmacokinetics of lamivudine - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]
- 10. [acquirepublications.org](http://acquirepublications.org) [[acquirepublications.org](http://acquirepublications.org)]
- 11. Developmental Pharmacokinetics of Lamivudine in 580 Pediatric Patients Ranging from Neonates to Adolescents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. [ovid.com](http://ovid.com) [[ovid.com](http://ovid.com)]
- 13. [journals.asm.org](http://journals.asm.org) [[journals.asm.org](http://journals.asm.org)]
- 14. Evaluation of effect of impaired renal function on lamivudine pharmacokinetics - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 15. [journals.asm.org](http://journals.asm.org) [[journals.asm.org](http://journals.asm.org)]
- 16. Scholars@Duke publication: Steady-state pharmacokinetics of lamivudine in human immunodeficiency virus-infected patients with end-stage renal disease receiving chronic dialysis. [[scholars.duke.edu](http://scholars.duke.edu)]

- 17. The pharmacokinetics of lamivudine in patients with impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics of Antiretroviral Drugs in Older Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lamivudine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. ClinPGx [clinprix.org]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacogenetic predictors of nevirapine pharmacokinetics in Ghanaian children living with HIV with or without TB coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of nevirapine dosing recommendations in HIV-infected children - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of nevirapine in HIV-infected children with and without malnutrition receiving divided adult fixed-dose combination tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic assessment of nevirapine and metabolites in human immunodeficiency virus type 1-infected patients with hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Gpo-vir™ Pharmacokinetics: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252489#pharmacokinetics-of-gpo-vir-in-different-populations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)